REACTION_SMILES
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[Al+3:27].[CH2:28]([Cl:29])[Cl:30].[CH3:20][C:21]([Cl:22])=[O:23].[Cl-:24].[Cl-:25].[Cl-:26].[c:1]1([CH3:19])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[O:10][CH:11]([CH2:12][c:13]2[s:14][cH:15][cH:16][cH:17]2)[CH3:18])[cH:5][cH:6]1>>[c:1]1([CH3:19])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[O:10][CH:11]([CH2:12][c:13]2[s:14][c:15]([C:21]([CH3:20])=[O:23])[cH:16][cH:17]2)[CH3:18])[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)OC(C)Cc2cccs2)cc1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(CC(C)OS(=O)(=O)c2ccc(C)cc2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |